1,2,3,4,5-Pentabromo-6-(2,3,5,6-tetrabromophenoxy)benzene 1,2,3,4,5-Pentabromo-6-(2,3,5,6-tetrabromophenoxy)benzene
Brand Name: Vulcanchem
CAS No.: 437701-78-5
VCID: VC20830513
InChI: InChI=1S/C12HBr9O/c13-2-1-3(14)5(16)11(4(2)15)22-12-9(20)7(18)6(17)8(19)10(12)21/h1H
SMILES: C1=C(C(=C(C(=C1Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br)Br
Molecular Formula: C12HBr9O
Molecular Weight: 880.3 g/mol

1,2,3,4,5-Pentabromo-6-(2,3,5,6-tetrabromophenoxy)benzene

CAS No.: 437701-78-5

Cat. No.: VC20830513

Molecular Formula: C12HBr9O

Molecular Weight: 880.3 g/mol

* For research use only. Not for human or veterinary use.

1,2,3,4,5-Pentabromo-6-(2,3,5,6-tetrabromophenoxy)benzene - 437701-78-5

Specification

CAS No. 437701-78-5
Molecular Formula C12HBr9O
Molecular Weight 880.3 g/mol
IUPAC Name 1,2,3,4,5-pentabromo-6-(2,3,5,6-tetrabromophenoxy)benzene
Standard InChI InChI=1S/C12HBr9O/c13-2-1-3(14)5(16)11(4(2)15)22-12-9(20)7(18)6(17)8(19)10(12)21/h1H
Standard InChI Key ASGZXYIDLFWXID-UHFFFAOYSA-N
SMILES C1=C(C(=C(C(=C1Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br)Br
Canonical SMILES C1=C(C(=C(C(=C1Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br)Br

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator